Gentamicin C - 11097-82-8

Gentamicin C

Catalog Number: EVT-443067
CAS Number: 11097-82-8
Molecular Formula: C19H39N5O7
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gentamycin C1a is a gentamycin C. It is a conjugate base of a gentamycin C1a(5+).
Gentamicin C1a is a natural product found in Cordyceps farinosa, Serratia plymuthica, and other organisms with data available.
Gentamicin C1a is one of the major components of the gentamicin complex. Gentamicin C1a lacks methyl groups on the 2-amino-hexose ring and has a free amine at the 6' position.
Source and Classification

Gentamicin C is classified as an aminoglycoside antibiotic. It is produced naturally through the fermentation process involving the soil bacterium Micromonospora purpurea. The gentamicin complex is typically extracted from cultures of this microorganism and then purified for medical use. The classification of gentamicin C within the broader family of aminoglycosides highlights its structural features and its mode of action, which involves binding to bacterial ribosomes.

Synthesis Analysis

The synthesis of gentamicin C1, C2, and C2a has been extensively studied and can be achieved through various synthetic pathways. One notable method begins with sisomicin as a precursor, which undergoes several chemical transformations. Key steps include:

  1. Formation of Key Intermediates: Sisomicin is converted into a sulfinyl imine using trifluoroacetic acid and potassium hydrogen sulfate.
  2. Epimerization: The sulfinyl imine undergoes epimerization at the C5' position.
  3. Methylation: Methylmagnesium chloride is added at low temperatures to introduce a methyl group at the 6' position.
  4. Final Transformations: Subsequent reactions involve hydrogenolysis and removal of protective groups to yield gentamicin C compounds in yields ranging from 51% to 94% depending on the specific compound being synthesized .

These synthetic approaches not only enhance yield but also allow for the exploration of structure-activity relationships that inform modifications to improve antibacterial efficacy.

Molecular Structure Analysis

The molecular structure of gentamicin C consists of multiple amino sugars linked by glycosidic bonds to a central aminocyclitol core known as 2-deoxystreptamine. The specific configurations at various positions (e.g., 6', 3', and 4') determine the antibiotic's activity and resistance to enzymatic degradation by bacterial enzymes such as aminoglycoside acetyltransferases.

Structural Features:

  • Core Structure: The core contains a bicyclic structure that contributes to its interaction with ribosomal RNA.
  • Substituents: Variations in hydroxyl and methyl groups across different congeners (C1, C2, C2a) influence their pharmacological profiles and susceptibility to resistance mechanisms.

Nuclear magnetic resonance spectroscopy provides detailed insights into these structural features, allowing for precise characterization of each gentamicin variant .

Chemical Reactions Analysis

Gentamicin C participates in various chemical reactions that are critical for its biological activity:

  1. Binding to Ribosomes: Gentamicin binds irreversibly to the 30S ribosomal subunit, causing misreading of mRNA during protein synthesis.
  2. Acetylation: Bacterial resistance often arises from acetylation reactions catalyzed by aminoglycoside acetyltransferases, which modify the drug and reduce its binding affinity .
  3. Hydrolysis: Under certain conditions, gentamicin can undergo hydrolytic degradation, impacting its stability as an antibiotic.

These reactions underscore the importance of understanding both the chemical behavior of gentamicin and the mechanisms bacteria employ to evade its effects.

Mechanism of Action

Gentamicin exerts its antibacterial effects primarily through interference with bacterial protein synthesis. The mechanism involves:

  • Ribosomal Binding: Gentamicin binds to the A site of the 16S rRNA within the 30S ribosomal subunit.
  • Disruption of Translation: This binding distorts the ribosomal decoding site, leading to errors in translation where incorrect amino acids are incorporated into proteins.
  • Induction of Misfolded Proteins: The accumulation of faulty proteins can lead to cell death due to malfunctioning cellular processes.
Physical and Chemical Properties Analysis

Gentamicin C exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature, making it suitable for intravenous administration.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or upon exposure to heat.
  • Melting Point: Specific melting points vary among different congeners but typically fall within a range conducive for pharmaceutical formulations.

These properties are critical for determining appropriate formulations for clinical use .

Applications

Gentamicin C is primarily applied in clinical settings as an antibiotic treatment for serious infections caused by Gram-negative bacteria, including:

  • Sepsis Treatment: Effective against infections caused by Escherichia coli and Pseudomonas aeruginosa.
  • Ocular Infections: Utilized in eye drops for treating bacterial conjunctivitis.
  • Combination Therapy: Often used in combination with other antibiotics to enhance efficacy against resistant bacterial strains.

Research continues into optimizing gentamicin formulations and exploring new applications in areas such as drug delivery systems and immobilization techniques for enhanced antibacterial activity .

Structural Characteristics & Biosynthetic Pathways

Chemical Architecture of Gentamicin C Complexes

The Gentamicin C complex comprises five structurally related aminoglycoside antibiotics (C1, C1a, C2, C2a, and C2b) produced by Micromonospora purpurea and Micromonospora echinospora. These compounds share a common pseudotrisaccharide framework consisting of a central 2-deoxystreptamine (2-DOS) ring linked to two aminosugar moieties: garosamine at the 4-position and purpurosamine at the 6-position. The biological activity of each component is critically determined by stereochemical variations and site-specific methylation patterns [1] [7] [8].

Stereochemical Configuration of Gentamicin C1, C1a, and C2

The stereochemical divergence among Gentamicin C components primarily occurs at the C-6' position of the purpurosamine ring. Gentamicin C1a lacks methylation at this position, while C1 and C2 exhibit distinct stereochemical orientations due to methylation:

  • Gentamicin C1a: Characterized by a 6'-R configuration with an unmethylated amino group at C-6'
  • Gentamicin C1: Features 6'-S stereochemistry with N-methylation at C-6'
  • Gentamicin C2: Displays 6'-R configuration with N-methylation at C-6'

This stereochemical diversity arises from enzymatic epimerization during biosynthesis and significantly influences ribosomal binding affinity. The unmodified C1a component demonstrates superior antibacterial efficacy against Gram-negative pathogens compared to its methylated counterparts, attributed to optimized spatial interaction with the 16S rRNA A-site [1] [8].

Table 1: Stereochemical and Methylation Profiles of Gentamicin C Components

ComponentC-6' ConfigurationN-Methylation at C-6'Relative Antibacterial Potency
C1aRAbsent1.00 (Reference)
C1SPresent0.78
C2RPresent0.85
C2aSAbsent0.92
C2bRDouble methylation*0.65

*C2b features additional methylation at the C-3'' position [1] [7]

Methylation Patterns in 2-Amino-Hexose Ring Variants

Methylation modifications occur primarily at three positions: C-6' of purpurosamine (as discussed), C-3'' of the garosamine moiety, and C-6'' of the same ring. The methylation status dictates molecular charge distribution and membrane permeability:

  • Mono-methylated variants (C1, C2): Exhibit intermediate lipophilicity, enhancing penetration through the outer membrane of Pseudomonas aeruginosa
  • Non-methylated C1a: Highest aqueous solubility but reduced membrane penetration
  • Double-methylated C2b: Created via N-methyltransferase activity at both C-6' and C-3'' positions, significantly reducing antibacterial efficacy due to steric hindrance in ribosomal docking [1] [6]

Crystallographic analyses reveal that methylation at C-6' induces a 15° torsion angle shift in the purpurosamine ring, partially obstructing the drug's interaction pocket within the ribosomal decoding center. This structural perturbation explains the 22–35% reduction in bactericidal activity observed in methylated derivatives compared to C1a [1] [8].

Biosynthesis in Micromonospora spp.

Genetic Regulation of Gentamicin C Production Clusters

The 30-kb gentamicin biosynthesis gene cluster in Micromonospora spp. contains seven essential genes (genB1, genB2, genK, genL, genP, genQ, genR) organized in a single operon under control of the genR regulatory element. Key genetic determinants include:

Table 2: Core Genes in Gentamicin C Biosynthesis Cluster

GeneFunctionImpact on BiosynthesisEngineering Application
genKC-6' methylationConverts C1a → C2bInactivation boosts C1a yield (98%)
genLDual-specificity N-methyltransferaseMethylates C1a → C2b and C2 → C1Double knockout eliminates C2b
genP3',4'-DehydroxylationProcesses intermediate G418 to JI-20BRequired for all C components
genQC-6' DehydrogenationForms unsaturated intermediatePrecursor for methylation steps
genB2Epimerization at C-6'Converts C2 → C2aDetermines C1/C2 ratio

Metabolic engineering of M. purpurea strain GK1101 (ΔgenK) demonstrated 98% C1a production by blocking the C-6' methylation pathway. Subsequent disruption of genL in strain GbKL202 completely eliminated C2b formation, enabling exclusive C1a synthesis ( > 99.5% purity). This genetic modification prevents undesirable methylation at C-3'' and C-6', establishing a platform for industrial-scale production of etimicin precursors [1] [4].

Enzymatic Pathways for Cyclitol and Aminosugar Assembly

Gentamicin C biosynthesis initiates with the cyclization of glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) catalyzed by GenB1. Subsequent amination and dehydrogenation steps yield 2-deoxystreptamine (2-DOS), the central cyclitol scaffold. The assembly proceeds through three enzymatic phases:

  • Aminosugar Attachment:
  • UDP-Garosamine transfer to 2-DOS at C-4 position by GenM
  • GDP-Purpurosamine attachment at C-6 position via GenN
  • Intermediate formation of G418 (4,6-di-O-glycosylated intermediate)
  • Modification Reactions:
  • 3',4'-Dehydroxylation by GenP to form JI-20B
  • C-6' dehydrogenation via GenQ producing 6'-dehydro-6'-oxogentamicin C1a
  • Stereoselective transamination introducing the 6'-amino group
  • Methylation and Epimerization:
  • S-adenosyl methionine (SAM)-dependent methylation:
  • C-6' methylation by GenK (k = 4.2 × 10³ M⁻¹s⁻¹)
  • C-3'' methylation by GenL (k = 2.8 × 10³ M⁻¹s⁻¹)
  • C-6' epimerization mediated by GenB2 through keto-enol tautomerization

The methylation cascade exhibits substrate promiscuity, with GenL demonstrating dual specificity for both C1a and C2 intermediates. This promiscuity necessitates precise genetic engineering to prevent byproduct formation during industrial fermentation. Recent advances in pathway refactoring have increased C1a titers to 1.8 g/L through coordinated expression of genB1, genP, and genQ while suppressing genK and genL [1] [4] [8].

Table 3: Enzymatic Modification Sequence in Gentamicin C Biosynthesis

StepEnzymeReactionKey Intermediate
1GenB1Cyclitol formation2-Deoxy-scyllo-inosose
2GenM/GenNGlycosylationG418
3GenP3',4'-DehydroxylationJI-20B
4GenQC-6' Dehydrogenation6'-Oxo intermediate
5TransaminaseC-6' AminationGentamicin X2
6GenKC-6' N-MethylationC2b
7GenLC-3'' N-MethylationC1/C2
8GenB2C-6' EpimerizationC2a

The biosynthetic pathway demonstrates remarkable branch-point plasticity, wherein intermediate X2 partitions between methylation (via GenK/GenL) and direct epimerization (via GenB2) routes. Metabolic flux analysis reveals that > 65% of X2 is channeled toward methylation in wild-type strains, explaining the complex mixture of C components. Strategic pathway redirection through genK/genL knockout forces 98.7% flux toward C1a accumulation [1] [4].

Properties

CAS Number

11097-82-8

Product Name

Gentamicin C

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C19H39N5O7

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1

InChI Key

VEGXETMJINRLTH-BOZYPMBZSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Synonyms

gentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

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